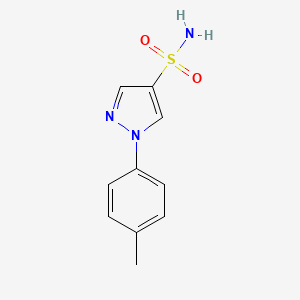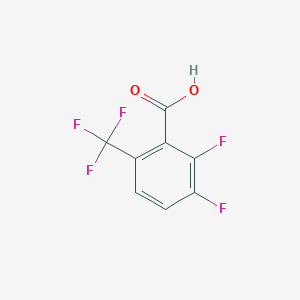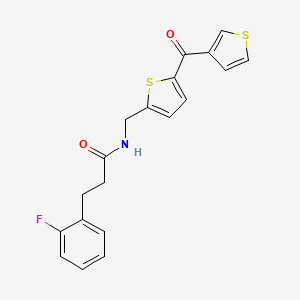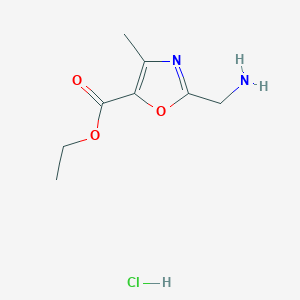
1-(p-Tolyl)-1h-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-Tolyl)-1h-pyrazole-4-sulfonamide is an organic compound that belongs to the class of sulfonamides It features a pyrazole ring substituted with a p-tolyl group and a sulfonamide group
Métodos De Preparación
The synthesis of 1-(p-Tolyl)-1h-pyrazole-4-sulfonamide typically involves the reaction of p-tolylhydrazine with a suitable sulfonyl chloride. One common method is as follows:
Starting Materials:
p-Tolylhydrazine and sulfonyl chloride.Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation.
p-Tolylhydrazine is added to a solution of sulfonyl chloride in the solvent, and the mixture is stirred at room temperature or slightly elevated temperatures. The reaction is monitored by thin-layer chromatography (TLC) until completion.Purification: The product is isolated by filtration, washed with cold solvent, and recrystallized from a suitable solvent to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
1-(p-Tolyl)-1h-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Nucleophilic Substitution: The sulfonamide group can act as a leaving group in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation. The major products formed depend on the specific reaction conditions and the nature of the substituents on the pyrazole ring.
Aplicaciones Científicas De Investigación
1-(p-Tolyl)-1h-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors and antimicrobial agents.
Materials Science: The compound is used in the synthesis of functional materials, including polymers and coordination complexes, due to its ability to form stable bonds with metals.
Biological Studies: It is studied for its biological activity, including its effects on various cellular processes and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1-(p-Tolyl)-1h-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to compete with these substrates for binding to the enzyme .
Comparación Con Compuestos Similares
1-(p-Tolyl)-1h-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:
1-(p-Tolyl)-1h-pyrazole-4-carboxamide: This compound has a carboxamide group instead of a sulfonamide group, which affects its reactivity and biological activity.
1-(p-Tolyl)-1h-pyrazole-4-thiol: The thiol group in this compound provides different chemical properties, including the ability to form disulfide bonds.
1-(p-Tolyl)-1h-pyrazole-4-phosphonate: The phosphonate group introduces unique reactivity, particularly in the formation of coordination complexes with metals.
The uniqueness of this compound lies in its combination of the pyrazole ring, p-tolyl group, and sulfonamide group, which together confer specific chemical and biological properties that are valuable in various research and industrial applications.
Propiedades
IUPAC Name |
1-(4-methylphenyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-8-2-4-9(5-3-8)13-7-10(6-12-13)16(11,14)15/h2-7H,1H3,(H2,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGCODFOIPLAHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C=N2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-FLUOROPHENYL)-2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B2446364.png)

![methyl 4-[3-(benzenesulfonyl)-4-hydroxy-1-[(4-methoxyphenyl)methyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B2446367.png)


![methyl 10-(3,4-dimethoxyphenyl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraene-5-carboxylate](/img/structure/B2446374.png)
![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2446376.png)


![1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2446382.png)

